N-(4-butylphenyl)pyridine-4-carboxamide
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Overview
Description
N-(4-butylphenyl)pyridine-4-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 4-position and a butylphenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)pyridine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-aminopyridine with 4-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carboxamide product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(4-butylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N-(4-butylphenyl)pyridine-4-carboxamide is used as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for the preparation of more complex molecules.
Biology: In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to bind to specific biological targets, facilitating the investigation of biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Isonicotinamide (pyridine-4-carboxamide): An isomer with the carboxamide group at the 4-position of the pyridine ring.
Nicotinamide: Another isomer with the carboxamide group at the 3-position of the pyridine ring.
Uniqueness: N-(4-butylphenyl)pyridine-4-carboxamide is unique due to the presence of the butylphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other pyridine carboxamides and contributes to its specific applications in various fields.
Properties
IUPAC Name |
N-(4-butylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-3-4-13-5-7-15(8-6-13)18-16(19)14-9-11-17-12-10-14/h5-12H,2-4H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZFHDLLRDULMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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